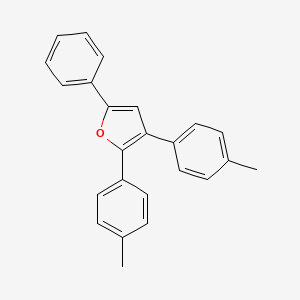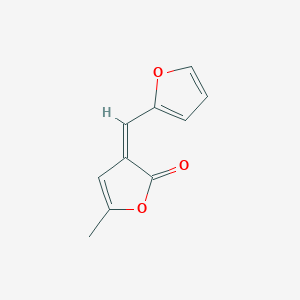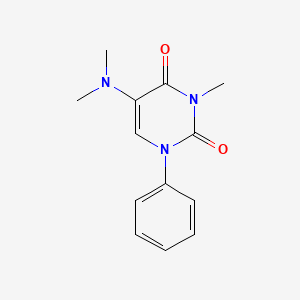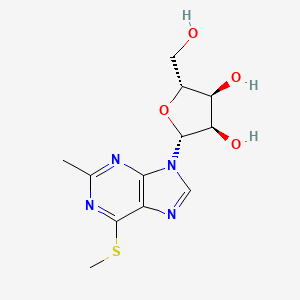
2,3-Bis(4-methylphenyl)-5-phenylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2,3-di-p-tolylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is notable for its unique structural features, which include phenyl and p-tolyl groups attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,3-di-p-tolylfuran can be achieved through several methods. One common approach involves the reaction of 5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol with trimethylsilyl chloride in dichloromethane at ambient temperature, yielding a dimeric ether compound. This intermediate is then heated in toluene under reflux to produce the desired furan derivative .
Industrial Production Methods
Industrial production of 5-Phenyl-2,3-di-p-tolylfuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to facilitate efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-2,3-di-p-tolylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can modify the aromatic ring, leading to the formation of partially or fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce a wide range of functionalized furans.
Applications De Recherche Scientifique
5-Phenyl-2,3-di-p-tolylfuran has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Phenyl-2,3-di-p-tolylfuran involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furans: Compounds like 2,5-diphenylfuran and 2,3-diphenylfuran share structural similarities with 5-Phenyl-2,3-di-p-tolylfuran.
Benzofurans: Benzofuran derivatives, such as 2-phenylbenzofuran, also exhibit comparable chemical properties.
Uniqueness
5-Phenyl-2,3-di-p-tolylfuran is unique due to the presence of both phenyl and p-tolyl groups, which impart distinct steric and electronic effects.
Propriétés
Numéro CAS |
88406-98-8 |
|---|---|
Formule moléculaire |
C24H20O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2,3-bis(4-methylphenyl)-5-phenylfuran |
InChI |
InChI=1S/C24H20O/c1-17-8-12-19(13-9-17)22-16-23(20-6-4-3-5-7-20)25-24(22)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
Clé InChI |
IHEHOJUNUGENPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)

![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)



![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)



![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)
